4-Nitro-N-propylbenzamide

Description

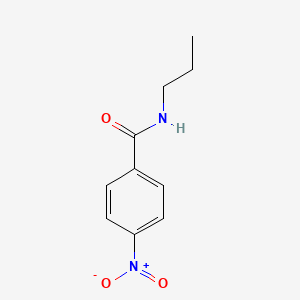

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRVSZJDSUDYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310881 | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-24-2 | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2585-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002585242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2585-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2585-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Nitro-N-propylbenzamide

Introduction: Unveiling 4-Nitro-N-propylbenzamide

This compound, with the CAS Number 2585-24-2, is a notable benzamide derivative that holds significance as a chemical intermediate, particularly in the synthesis of pharmacologically active molecules. Its structure, characterized by a 4-nitro-substituted benzene ring attached to a propyl-substituted amide group, provides a unique combination of chemical properties that make it a valuable building block in medicinal chemistry and drug development. This technical guide aims to provide a comprehensive overview of the physicochemical characteristics of this compound, offering insights into its synthesis, structural elucidation, and potential applications for researchers and professionals in the field.

The core structure consists of a propyl chain linked to the nitrogen of an amide functional group, which is in turn connected to a benzene ring bearing a nitro group at the para position. This arrangement of functional groups dictates its reactivity, solubility, and spectroscopic behavior. The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the entire molecule.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These parameters govern its behavior in various chemical and biological systems. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | |

| Molecular Weight | 208.21 g/mol | |

| CAS Number | 2585-24-2 | |

| Appearance | Solid | |

| Melting Point | 100-103 °C (decomposes) | |

| pKa (Predicted) | 13.0 ± 0.46 | |

| LogP (Predicted) | 1.8 | [1] |

| Topological Polar Surface Area | 74.9 Ų | [2] |

Synthesis and Reaction Mechanisms

The primary and most direct synthesis of this compound is achieved through the acylation of propylamine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitrobenzoyl chloride

-

Propylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Amine: In a separate flask, prepare a solution of propylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction: Slowly add the propylamine/triethylamine solution to the stirred solution of 4-nitrobenzoyl chloride at 0 °C. The triethylamine acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the propylamine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: 4-Nitrobenzoyl chloride is highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the starting material to 4-nitrobenzoic acid, which would reduce the yield of the desired product.

-

Use of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The inclusion of a non-nucleophilic base like triethylamine is essential to neutralize the HCl, which would otherwise react with the propylamine to form a non-nucleophilic ammonium salt, thereby halting the reaction.

-

Controlled Temperature: The initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

Caption: Synthesis workflow for this compound.

Structural Elucidation: A Spectroscopic Perspective

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data based on the molecule's structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons: The benzene ring will show two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear further downfield compared to the protons ortho to the amide group.

-

Amide Proton: A broad singlet for the N-H proton will likely be observed, with its chemical shift being solvent-dependent (typically δ 6.0-8.5 ppm).

-

Propyl Protons: The propyl group will show three distinct signals:

-

A triplet for the terminal methyl group (-CH₃) at approximately δ 0.9 ppm.

-

A sextet for the methylene group adjacent to the methyl group (-CH₂-CH₃) around δ 1.6 ppm.

-

A triplet for the methylene group attached to the nitrogen atom (-NH-CH₂-) at approximately δ 3.3 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen.

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The amide carbonyl carbon will appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 165-175 ppm.[3]

-

Aromatic Carbons: The benzene ring will show four distinct signals. The carbon atom attached to the nitro group will be significantly deshielded, while the carbon attached to the amide group will also be downfield. The other two aromatic carbons will have chemical shifts in the typical aromatic region (δ 120-140 ppm).

-

Aliphatic Carbons: The three carbons of the propyl group will appear in the upfield region of the spectrum (typically δ 10-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1640-1680 cm⁻¹ for the carbonyl stretch of the amide.

-

N-O Stretches (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.[4][5]

-

N-H Bend (Amide II): A band of moderate intensity is expected around 1515-1570 cm⁻¹, which may overlap with the asymmetric nitro stretch.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 208. The fragmentation pattern will likely involve cleavage of the amide bond and the propyl chain.

Potential Applications and Future Research

This compound serves as a key intermediate in the synthesis of its corresponding amino derivative, 4-amino-N-propylbenzamide, through catalytic hydrogenation. This transformation is significant as a series of 4-aminobenzamides have been investigated for their anticonvulsant activity.[6][7]

Studies have shown that N-alkyl-4-aminobenzamides exhibit activity against maximal electroshock-induced seizures in animal models.[7] The reduction of the nitro group in compounds like this compound is a critical step in accessing these potentially therapeutic agents.[8][9][10][11] The exploration of such derivatives continues to be an active area of research in the quest for novel antiepileptic drugs with improved efficacy and side-effect profiles.[12][13][14]

The 4-nitrobenzamide scaffold is a versatile platform for the development of new chemical entities with a range of biological activities. Further research could focus on:

-

Expansion of the Amide Substituent: Synthesizing a library of analogs with different alkyl and aryl substituents on the amide nitrogen to explore structure-activity relationships for various biological targets.

-

Modification of the Benzene Ring: Investigating the effect of different substituents on the aromatic ring in place of or in addition to the nitro group.

-

Exploration of Other Therapeutic Areas: Screening this compound and its derivatives for other biological activities, such as antimicrobial or anti-inflammatory effects, given the known bioactivity of other nitro-containing compounds.

Caption: Logical relationship of this compound's utility.

Conclusion

This compound is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its primary importance lies in its role as a precursor to bioactive molecules, particularly in the field of anticonvulsant research. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this and related compounds. Future investigations into the diverse applications of the 4-nitrobenzamide scaffold hold promise for the discovery of new therapeutic agents.

References

- 1. PubChemLite - this compound (C10H12N2O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C10H12N2O3 | CID 314664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent - Google Patents [patents.google.com]

- 11. CN101691332B - Method for preparing 4-amino diphenylamine by catalytic hydrogenation - Google Patents [patents.google.com]

- 12. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Melting Point and 4-Nitro-N-propylbenzamide

An In-depth Technical Guide to the Melting Point of 4-Nitro-N-propylbenzamide

Abstract: This technical guide provides a comprehensive analysis of the melting point of this compound, a key physicochemical property essential for its characterization, purity assessment, and application in research and development. The document delves into the theoretical principles governing melting point, detailed experimental protocols for its accurate determination, and the impact of molecular structure and impurities. Furthermore, it outlines the synthesis of the compound, providing context for purity considerations, and briefly discusses modern computational approaches for melting point prediction. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this fundamental property.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[1] It is a fundamental and characteristic physical property used to identify substances and to assess their purity.[1] For a pure crystalline compound, melting typically occurs over a narrow temperature range, often 0.5-1.0°C.[2] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3][4] In the fields of pharmaceutical development and materials science, accurate melting point determination is critical as it influences properties like solubility, stability, and bioavailability.[5]

This compound is a benzamide derivative characterized by a propylamide group and a nitro group attached to the benzene ring. Its chemical structure informs its physical properties, including its melting point. This compound can serve as a synthetic intermediate, for example, in the synthesis of 4-amino-N-substituted amines via catalytic hydrogenation. Understanding its melting point is the first step in its reliable characterization and use in further chemical synthesis.

Physicochemical Properties of this compound

A summary of the key identifiers and the reported melting point for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 2585-24-2 | Sigma-Aldrich, PubChem[6] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | Sigma-Aldrich[7], PubChem[6] |

| Molecular Weight | 208.21 g/mol | Sigma-Aldrich, PubChem[6] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 100-103 °C (decomposes) (lit.) | Sigma-Aldrich |

Factors Influencing the Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[8][9][10] More energy (a higher temperature) is required to overcome stronger forces.[9]

Intermolecular Forces

The structure of this compound contains several functional groups that contribute to its intermolecular interactions:

-

Hydrogen Bonding: The amide group (-CONH-) has a hydrogen atom bonded to a nitrogen atom, allowing for strong hydrogen bonding between molecules. This is a significant factor contributing to a higher melting point.[3][11]

-

Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The carbonyl group (C=O) in the amide linkage is also polar. These groups create strong dipole-dipole interactions between molecules, further stabilizing the crystal lattice.[3][11]

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with molecular size and surface area.[9][11]

Molecular Structure and Packing

The ability of molecules to pack efficiently into a crystal lattice is crucial. Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points.[10][11] While the propyl chain in this compound introduces some flexibility, the planar nature of the benzene ring allows for effective stacking.

Purity

The presence of impurities almost always causes a depression and broadening of the melting point range.[3][4] This occurs because the impurities disrupt the uniform crystal lattice, weakening the intermolecular forces that must be overcome for melting to occur.[3] Therefore, a sharp melting point range is a reliable indicator of high purity.[3]

Experimental Determination of Melting Point

The capillary method is the most common technique for determining the melting point of a solid organic compound in a laboratory setting.[1]

Principle of Measurement

The method relies on heating a small, finely ground sample in a thin capillary tube at a controlled rate. The melting point range is the interval between the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a transparent liquid.[2] Modern instruments often use automated detection by measuring the change in light transmission as the opaque solid turns into a transparent liquid.[1]

Standard Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, crush larger crystals using a mortar and pestle to ensure uniform packing and heat transfer.[4]

-

Press the open end of a capillary tube into the powdered sample.[12]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed bottom of the capillary.[4][12] The packed sample height should be 2-3 mm.[1][12]

-

-

Initial (Rapid) Determination:

-

Place the packed capillary into the heating block of a melting point apparatus.

-

Heat the sample rapidly (e.g., 10-20°C per minute) to get an approximate melting temperature.[4] This saves time and establishes a rough range.

-

Let the apparatus cool down significantly before proceeding.

-

-

Accurate Determination:

-

Prepare a new capillary with a fresh sample. Never re-melt a sample, as decomposition may have occurred.[2]

-

Place the new capillary in the apparatus.

-

Rapidly heat the block to about 20°C below the approximate melting point found in the initial run.[4]

-

Decrease the heating rate to 1-2°C per minute.[4] A slow heating rate is critical for ensuring the temperature of the sample is in equilibrium with the heating block and thermometer, yielding an accurate reading.[12]

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid crystal disappears, and the sample is completely liquid.

-

The melting point is reported as the range T₁ - T₂. For this compound, this should fall within the literature value of 100-103 °C.

-

Workflow for Melting Point Determination

Caption: Experimental workflow for accurate melting point determination.

Synthesis and Purity Considerations

This compound can be synthesized by the reaction of 4-nitrobenzoyl chloride with an amine, specifically propylamine. This is a standard nucleophilic acyl substitution reaction.

Synthesis Workflow

Caption: Synthesis of this compound.

The purity of the synthesized product is paramount for an accurate melting point. Potential impurities could include:

-

Unreacted 4-nitrobenzoyl chloride.

-

Unreacted propylamine.

-

4-nitrobenzoic acid (from hydrolysis of the acid chloride).

These impurities would lead to a measured melting point that is lower and broader than the 100-103 °C range reported for the pure substance. Therefore, purification of the crude product, typically by recrystallization, is a necessary step before characterization.

Computational Prediction of Melting Point

In modern drug discovery and materials science, computational methods are increasingly used to predict physicochemical properties before a compound is synthesized.[13][14] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can estimate melting points based on molecular descriptors derived from the chemical structure.[13][15][16] These models are trained on large datasets of known compounds and can predict properties by identifying correlations between structural features (like molecular weight, polarity, hydrogen bonding capacity, and shape) and the experimental melting point. While experimental determination remains the gold standard, these predictive tools are invaluable for high-throughput screening of potential drug candidates, saving significant time and resources.[13][14]

Conclusion

The melting point of this compound is a critical parameter, reported in the literature as 100-103 °C with decomposition. This value is a direct consequence of its molecular structure, which allows for strong intermolecular forces, including hydrogen bonding and significant dipole-dipole interactions. Accurate experimental determination using the capillary method, with careful attention to sample preparation and heating rate, is essential for verifying the identity and purity of a synthesized sample. Any deviation from the sharp, expected melting range suggests the presence of impurities. As a key characterization parameter, the melting point of this compound is a foundational piece of data for any subsequent research or application.

References

- 1. mt.com [mt.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. sciencing.com [sciencing.com]

- 4. youtube.com [youtube.com]

- 5. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C10H12N2O3 | CID 314664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. youtube.com [youtube.com]

- 12. ursinus.edu [ursinus.edu]

- 13. researchgate.net [researchgate.net]

- 14. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 15. researchgate.net [researchgate.net]

- 16. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00090J [pubs.rsc.org]

Characterizing the Solubility Profile of 4-Nitro-N-propylbenzamide: A Methodological Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and manufacturing processes.[1][2][3][4] This technical guide presents a comprehensive framework for determining and interpreting the solubility profile of a novel compound, using 4-Nitro-N-propylbenzamide (CAS 2585-24-2) as a case study.[5][6][7] While extensive empirical data for this specific molecule is not publicly available, this document provides the theoretical foundation and detailed experimental protocols necessary for its complete characterization. It is designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for solubility assessment, ensuring data integrity and informed decision-making in the pharmaceutical pipeline.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the API.[2][4] Among these, solubility stands out as a paramount parameter.[1][8][9] It dictates the rate and extent of drug absorption, influences the choice of dosage form, and impacts the feasibility of manufacturing processes such as purification and crystallization.[8][9][10] A poorly soluble compound can lead to low bioavailability, therapeutic inconsistency, and significant formulation hurdles, ultimately causing costly delays or termination of an otherwise promising candidate.[11]

This guide focuses on this compound, a molecule incorporating several key functional groups that create a complex and interesting solubility profile. Its structure contains:

-

A Benzamide core , a common scaffold in medicinal chemistry.[12]

-

A secondary amide linkage (-CONH-), capable of both donating and accepting hydrogen bonds.[13][14][15]

-

A nitro group (-NO2), a strong electron-withdrawing and polar substituent.[16][17]

-

A propyl group (-C3H7), which adds nonpolar, lipophilic character.[18]

Understanding how these structural features interact with various solvents is essential for predicting the compound's behavior in both aqueous and organic media. This document outlines a systematic approach to first predict, then experimentally determine, and finally interpret the solubility of this compound.

Theoretical Analysis and Solubility Prediction

Before embarking on experimental work, a theoretical analysis of the molecular structure can provide valuable predictions about its solubility behavior.[19][20][21] This is grounded in the principle of "like dissolves like," where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[22]

Analysis of Intermolecular Forces

The solubility of this compound is governed by a balance of competing intermolecular forces originating from its distinct functional groups:

-

Hydrogen Bonding: The secondary amide group is a potent site for hydrogen bonding. The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and, to a lesser extent, the nitro group oxygens, act as hydrogen bond acceptors.[14][15][23] This suggests strong interactions with protic solvents like water, ethanol, and methanol.

-

Dipole-Dipole Interactions: The highly polar nitro group and the amide carbonyl group create significant dipole moments within the molecule.[24] This will promote solubility in polar aprotic solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

-

Van der Waals Forces (Dispersion): The benzene ring and the n-propyl chain are nonpolar and will interact primarily through London dispersion forces. These interactions will favor solubility in nonpolar or weakly polar solvents like toluene, hexane, and ethyl acetate.

Based on this analysis, we can predict that this compound will exhibit moderate to good solubility in polar solvents (both protic and aprotic) due to the dominance of the amide and nitro groups. Solubility is expected to be lower in purely nonpolar, aliphatic solvents where hydrogen bonding and dipole interactions cannot be accommodated.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be made using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[22][25][26] The principle states that substances with similar HSP values are likely to be miscible.[22] While the experimental HSP values for this compound are not published, they can be estimated using group contribution methods available in software packages.[27] A hypothetical analysis would involve comparing the estimated HSP of the solute to the known HSP of various solvents to find the closest matches, thereby predicting the best solvents for dissolution.[25][28]

Diagram: Predicted Intermolecular Interactions

The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in different solvent classes.

A diagram illustrating predicted solute-solvent interactions.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[29][30][31] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed to produce reliable and reproducible data.[32]

Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: A diverse panel of pharmaceutical-grade solvents (e.g., Water, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Dimethyl Sulfoxide).[8][33]

-

Apparatus:

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge capable of >10,000 x g

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[34]

-

Experimental Workflow Protocol

Step 1: Preparation

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to ensure solid material remains at the end of the experiment.

-

Add a precise volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

Step 2: Equilibration

-

Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Equilibrate the samples for a sufficient duration to reach a steady state. A typical period is 24 to 48 hours.[11] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration no longer changes.

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid material. This step is crucial to prevent particulate matter from artificially inflating the measured concentration.

Step 4: Sampling and Dilution

-

Carefully withdraw an aliquot from the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

Step 5: Quantification

-

Analyze the diluted samples using a validated HPLC-UV method. Benzamide derivatives are readily quantifiable by reverse-phase HPLC with UV detection.[34][35][36]

-

Construct a calibration curve using standards of known concentration.

-

Calculate the concentration in the original saturated solution by applying the dilution factor. The final solubility is typically reported in mg/mL or µg/mL.

Diagram: Shake-Flask Solubility Workflow

This diagram outlines the sequential steps of the equilibrium solubility determination protocol.

A flowchart of the shake-flask method for solubility.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be compiled into a structured table. The solvents should be grouped by class to reveal trends related to polarity and hydrogen bonding capability.

Hypothetical Solubility Data for this compound

The following table presents a set of illustrative, hypothetical data that is consistent with the theoretical predictions for this compound at 25 °C.

| Solvent Class | Solvent | Polarity Index | Predicted Interaction | Hypothetical Solubility (mg/mL) |

| Polar Protic | Water | 10.2 | Strong H-Bonding | ~0.5 - 2.0 |

| Methanol | 5.1 | Strong H-Bonding | > 50 | |

| Ethanol | 4.3 | Strong H-Bonding | > 50 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Strong Dipole-Dipole | > 100 |

| Acetonitrile | 5.8 | Strong Dipole-Dipole | ~20 - 40 | |

| Acetone | 5.1 | Strong Dipole-Dipole | > 50 | |

| Weakly Polar | Ethyl Acetate | 4.4 | Mixed | ~10 - 30 |

| Dichloromethane | 3.1 | Mixed | ~5 - 15 | |

| Non-Polar | Toluene | 2.4 | Dispersion | < 1.0 |

| Heptane | 0.1 | Dispersion | < 0.1 |

This data is for illustrative purposes only and should be confirmed by experimentation.

Interpretation of Results

The hypothetical data aligns with our theoretical analysis. The high solubility in polar solvents like DMSO, Methanol, and Acetone highlights the dominant role of the polar amide and nitro functionalities. The limited aqueous solubility, despite the potential for hydrogen bonding, is likely due to the energetic penalty of disrupting the strong water-water hydrogen bond network to accommodate the nonpolar benzene ring and propyl chain. As expected, solubility is extremely poor in nonpolar aliphatic solvents like heptane, which cannot favorably interact with the polar parts of the molecule.

Implications for Drug Development

A comprehensive solubility profile is not an academic exercise; it is a critical dataset that informs multiple aspects of drug development.[4][8][9]

-

Formulation Development: The low aqueous solubility suggests that for oral delivery, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction (micronization) may be necessary to achieve adequate bioavailability.[3][10] The high solubility in organic solvents like ethanol and acetone provides viable options for spray drying or solvent evaporation techniques during manufacturing.[37]

-

Synthesis and Purification: Knowledge of solubility in various organic solvents is essential for selecting appropriate systems for reaction chemistry, extraction, and crystallization.[9] For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

-

Toxicology and Preclinical Studies: The high solubility in DMSO makes it a suitable vehicle for preparing concentrated stock solutions for in vitro assays.[11] However, for in vivo studies, a more biocompatible vehicle would need to be developed, guided by the solubility data in aqueous and co-solvent systems.

Conclusion

This guide provides a robust, scientifically-grounded framework for characterizing the solubility profile of this compound or any new chemical entity. By integrating theoretical prediction with rigorous experimental methodology, researchers can generate reliable and interpretable data. This approach ensures that decisions made during formulation, process development, and preclinical evaluation are based on a solid understanding of the molecule's fundamental physicochemical properties, thereby mitigating risks and accelerating the path to a successful pharmaceutical product. The principles and protocols described herein adhere to the highest standards of scientific integrity and are designed to be a self-validating system for critical data generation in the pharmaceutical industry.

References

- 1. Inside pharmaceutical formulation development - Patheon pharma services [patheon.com]

- 2. What is Pharmaceutical Formulation Development? - Aragen Life Sciences [aragen.com]

- 3. Pharmaceutical formulation - Wikipedia [en.wikipedia.org]

- 4. DRUG DEVELOPMENT - What is Formulation Development & Why is it Important? [drug-dev.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 9. coastviewsolvents.com [coastviewsolvents.com]

- 10. pharmafocuseurope.com [pharmafocuseurope.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. This compound | C10H12N2O3 | CID 314664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. Amide Group in Chemistry: Structure, Properties & Uses [vedantu.com]

- 15. Amide - Wikipedia [en.wikipedia.org]

- 16. svedbergopen.com [svedbergopen.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 22. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 23. solubilityofthings.com [solubilityofthings.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 26. specialchem.com [specialchem.com]

- 27. chemistryforsustainability.org [chemistryforsustainability.org]

- 28. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 29. dissolutiontech.com [dissolutiontech.com]

- 30. tandfonline.com [tandfonline.com]

- 31. lup.lub.lu.se [lup.lub.lu.se]

- 32. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 33. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 34. benchchem.com [benchchem.com]

- 35. ptfarm.pl [ptfarm.pl]

- 36. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

A Comprehensive Technical Guide to the Molecular Identification of 4-Nitro-N-propylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and informational identifiers for the chemical compound 4-Nitro-N-propylbenzamide. Focusing on the core requirements of modern chemical informatics, we will dissect its SMILES and InChI notations, contextualize these with other standard identifiers, and provide a validated experimental protocol for its synthesis and characterization.

Core Chemical Identity of this compound

This compound is a derivative of benzamide characterized by a nitro group at the para position (position 4) of the benzene ring and a propyl group attached to the amide nitrogen.[1] This compound serves as a useful intermediate in organic synthesis, particularly for the preparation of corresponding amino derivatives through the reduction of the nitro group.

A precise and unambiguous representation of its molecular structure is critical for database entry, computational modeling, and regulatory documentation. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 2585-24-2 | PubChem[2], Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₂N₂O₃ | PubChem[2], Guidechem[3] |

| Molecular Weight | 208.21 g/mol | PubChem[2], Sigma-Aldrich |

| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] | PubChem[2] |

| InChI | InChI=1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) | PubChem[2], Sigma-Aldrich |

| InChIKey | MDRVSZJDSUDYGP-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |

Deconstruction of SMILES and InChI Notations

The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are the cornerstones of modern cheminformatics, providing machine-readable, text-based representations of chemical structures.

SMILES: A Linear Representation

The SMILES string for this compound is CCNC(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] .[2][4] This notation can be parsed as follows:

-

CCC - Represents the propyl group (CH₃-CH₂-CH₂-).

-

N - The nitrogen atom of the amide group, attached to the propyl chain.

-

C(=O) - The carbonyl group of the amide. The = denotes a double bond to the oxygen atom O. Parentheses enclose the branch from the carbon atom.

-

C1=CC=C(C=C1) - This describes the benzene ring. C1 starts the ring, and the subsequent atoms are connected until the closing C1. The = indicates double bonds, creating the aromatic system. The parentheses () indicate a substituent on the ring.

-

--INVALID-LINK--[O-] - This is the nitro group attached to the ring. The square brackets [] are used for atoms with non-standard valence, formal charges, or isotopes. [N+] is a positively charged nitrogen, double-bonded to one oxygen (=O) and single-bonded to a negatively charged oxygen [O-].

InChI: A Layered, Canonical Identifier

The InChI provides a more hierarchical and unique description of the molecule. For this compound, the InChI is InChI=1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) .[2][3]

-

InChI=1S - The prefix indicates the InChI version (1) and that it is a standard InChI (S).

-

/c10H12N2O3 - The molecular formula layer.

-

/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15 - The connectivity layer. It describes how the non-hydrogen atoms are connected. For instance, atom 1 (a carbon) is connected to atom 2, which is connected to atom 7, and so on.

-

/h3-6H,2,7H2,1H3,(H,11,13) - The hydrogen layer. It specifies which atoms have attached hydrogens. 3-6H means atoms 3, 4, 5, and 6 each have one hydrogen. 7H2 means atom 7 has two hydrogens. 1H3 means atom 1 has three hydrogens. (H,11,13) indicates a mobile hydrogen is shared between atoms 11 (the amide nitrogen) and 13 (the carbonyl oxygen).

The InChIKey (MDRVSZJDSUDYGP-UHFFFAOYSA-N) is a fixed-length, hashed version of the InChI, designed for easy web searching and database indexing.[2]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the conceptual flow from the 2D chemical structure to its various linear, machine-readable notations.

Caption: From 2D Structure to Indexed Identifier.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved via nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The protocol below details the reaction of 4-nitrobenzoyl chloride with propylamine.[1]

Objective: To synthesize this compound from 4-nitrobenzoyl chloride and propylamine.

Materials:

-

4-Nitrobenzoyl chloride

-

Propylamine

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of acyl chloride). Cool the solution to 0 °C in an ice bath.

-

Rationale: The reaction is exothermic; cooling prevents side reactions and ensures controlled addition. DCM is a good solvent for the reactants and is relatively inert.

-

-

Amine Addition: In a separate flask, prepare a solution of propylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cooled 4-nitrobenzoyl chloride solution over 15-20 minutes with vigorous stirring.

-

Rationale: Propylamine is the nucleophile. A slight excess ensures the complete consumption of the limiting reagent (4-nitrobenzoyl chloride). Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the propylamine, rendering it non-nucleophilic.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup & Extraction:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl (to remove excess amines), saturated NaHCO₃ (to remove any remaining acid), and finally, brine (to reduce the solubility of organic material in the aqueous phase).

-

Rationale: This aqueous workup is a self-validating system. Each wash removes specific impurities, ensuring the purity of the final product.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product, this compound, as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed.

| Property | Typical Value | Method |

| Physical Form | Solid | Visual Inspection |

| Melting Point | 100-103 °C | Melting Point Apparatus |

| ¹H NMR | Spectra consistent with structure | 1D NMR Spectroscopy[2] |

| IR Spectroscopy | Peaks for N-H, C=O, Ar-NO₂ | FTIR Spectroscopy[2] |

Workflow Visualization

The synthesis and purification workflow can be visualized as a logical sequence of operations.

Caption: Synthesis and Purification Workflow.

References

Methodological & Application

Protocol for the synthesis of 4-amino-N-substituted amines using 4-Nitro-N-propylbenzamide.

An Application Note and Protocol for the Synthesis of 4-Amino-N-Substituted Amines using 4-Nitro-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-substituted benzamides are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Their structural motif, featuring a primary aromatic amine and a substituted amide, allows for diverse chemical modifications, making them valuable building blocks in drug discovery. This application note provides a detailed protocol for the synthesis of 4-amino-N-propylbenzamide from its nitro precursor, this compound. The reduction of the aromatic nitro group is a key transformation, and this guide will explore the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and discuss the necessary safety and characterization techniques.

Principles and Mechanisms: The Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis.[3] Several methods exist for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.[4] For the synthesis of 4-amino-N-propylbenzamide, the amide functionality must remain intact, guiding the selection of a chemoselective reduction method.[5][6] Two of the most common and reliable methods are catalytic hydrogenation and reduction using tin(II) chloride.

Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields.[4] It involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to facilitate the reaction between the nitro compound and hydrogen gas.[3][4] The reaction proceeds through the transfer of hydrogen atoms to the nitro group on the catalyst surface, leading to the formation of the amine. This method is generally mild and tolerates a wide variety of functional groups.[7]

Tin(II) Chloride Reduction: Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for converting nitroarenes to anilines.[4][8][9] The mechanism involves the transfer of electrons from the Sn²⁺ ion to the nitro group, followed by protonation from the acidic solvent.[8][10] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[8]

Below is a generalized mechanism for the reduction of a nitroarene to an aniline using a metal-based reducing agent in an acidic environment.

Caption: Generalized pathway for the reduction of a nitroarene.

Experimental Protocol: Synthesis of 4-Amino-N-propylbenzamide

This protocol details the reduction of this compound to 4-amino-N-propylbenzamide via catalytic hydrogenation. This method is chosen for its efficiency and cleaner work-up compared to metal/acid reductions.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |

| This compound | C₁₀H₁₂N₂O₃ | 208.21 | 5.0 g | Sigma-Aldrich, 98%[11] |

| Palladium on Carbon (10 wt. %) | Pd/C | - | 0.25 g | e.g., Sigma-Aldrich |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | ACS Grade |

| Hydrogen Gas | H₂ | 2.02 | Balloon or Cylinder | High Purity |

| Celite® | - | - | As needed | Filtration aid |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | ACS Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For washing | ACS Grade |

| Brine | NaCl (aq) | - | For washing | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying | ACS Grade |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of absolute ethanol. To this solution, carefully add 0.25 g of 10% palladium on carbon.[12]

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with a small amount of ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

-

Purification (Aqueous Wash): Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-N-propylbenzamide.

-

Purification (Final): The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.

Characterization of 4-Amino-N-propylbenzamide

The identity and purity of the synthesized 4-amino-N-propylbenzamide can be confirmed using various spectroscopic techniques.

| Property/Technique | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid[13] |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molar Mass | 178.23 g/mol [14] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~6.0 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂), 3.3-3.4 (q, 2H, CH₂), 1.6-1.7 (m, 2H, CH₂), 0.9-1.0 (t, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~148 (C-NH₂), ~129 (Ar-CH), ~126 (Ar-C), ~114 (Ar-CH), ~41 (N-CH₂), ~23 (CH₂), ~11 (CH₃). |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching, amine and amide), ~1630 (C=O stretching, amide I), ~1600 (N-H bending, amine), ~1580 (C=C stretching, aromatic).[15] |

| Mass Spectrometry (ESI+) | m/z: 179.1 [M+H]⁺ |

Safety Precautions

-

This compound: This compound is a combustible solid.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[11]

-

Palladium on Carbon: Pd/C is flammable, especially when dry. Handle with care and avoid ignition sources. It is best to handle it as a slurry in the reaction solvent.

-

Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure the reaction is carried out in a well-ventilated fume hood, away from open flames or sparks. Use a balloon for small-scale reactions to minimize the amount of free hydrogen.

-

Solvents: Ethanol and ethyl acetate are flammable liquids. Handle them in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[16][17][18]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 4-amino-N-propylbenzamide from this compound. The detailed protocol for catalytic hydrogenation, along with the discussion of reaction mechanisms and characterization techniques, is intended to enable researchers to successfully perform this important transformation. The resulting 4-amino-N-substituted benzamides are versatile building blocks for the development of new chemical entities with potential applications in medicine and other fields.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by amide reduction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 10. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. This compound 98 2585-24-2 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. 4-amino-N-propylbenzamide | C10H14N2O | CID 428344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study | MDPI [mdpi.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. fishersci.com [fishersci.com]

Application Notes & Protocols: 4-Nitro-N-propylbenzamide as a Versatile Intermediate in Organic Synthesis

Introduction: Strategic Value of 4-Nitro-N-propylbenzamide

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. This compound (CAS: 2585-24-2) emerges as a highly valuable intermediate, distinguished by a synthetically versatile trifecta of functional groups: a stable amide linkage, an N-propyl substituent, and a para-positioned nitro group on the aromatic ring.[1][2][3] While the benzamide core is a common scaffold in a multitude of pharmacologically active compounds, the true synthetic power of this molecule lies in the reactivity of the nitro group.[4]

The electron-withdrawing nature of the nitro moiety makes it an excellent precursor to a primary aniline through reduction. This transformation is a gateway to a vast array of subsequent functionalizations, including diazotization, acylation, and reductive amination, enabling the construction of complex molecular architectures.[5] Notably, the resulting 4-amino-N-propylbenzamide scaffold is a key constituent in molecules investigated for anticonvulsant and other CNS-related activities. This guide provides a comprehensive overview of this compound, detailing its synthesis, key transformations, and advanced applications, grounded in established chemical principles for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are the foundation of successful and reproducible synthesis.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 2585-24-2 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][6] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 100-103 °C (decomposes) | |

| IUPAC Name | This compound | [1] |

| SMILES | CCCNC(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] | [1] |

| InChIKey | MDRVSZJDSUDYGP-UHFFFAOYSA-N | [1] |

Safety & Handling Protocol

While a specific, comprehensive safety dataset for this compound is not extensively published, data from structurally related nitroaromatics and benzamides, such as 4-nitrobenzamide, provide a strong basis for a prudent safety protocol.[7][8][9] The primary hazards are associated with ingestion and potential irritation.[8][10]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 standards.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[9]

-

First Aid Measures:

-

If Ingested: Rinse mouth and call a POISON CENTER or physician if you feel unwell.[8]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Synthesis of this compound

The most direct and common synthesis of this compound involves the acylation of n-propylamine with 4-nitrobenzoyl chloride.[11] This is a standard Schotten-Baumann type reaction.

Causality of Experimental Design

The protocol is designed for high efficiency and purity. The use of an anhydrous aprotic solvent like Dichloromethane (DCM) is critical to prevent the hydrolysis of the highly reactive 4-nitrobenzoyl chloride starting material. A tertiary amine base, such as triethylamine (TEA), is included as an acid scavenger; it neutralizes the hydrochloric acid (HCl) byproduct generated during the amidation, driving the reaction to completion and preventing the protonation of the n-propylamine nucleophile. The reaction is typically performed at a low temperature initially to control the exothermic nature of the acylation.

Synthesis Workflow Diagram

References

- 1. This compound | C10H12N2O3 | CID 314664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. scbt.com [scbt.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. This compound - Amerigo Scientific [amerigoscientific.com]

Analytical techniques for the characterization of 4-Nitro-N-propylbenzamide

An Application Note for the Comprehensive Characterization of 4-Nitro-N-propylbenzamide

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of this compound (CAS: 2585-24-2). As a key intermediate in synthetic chemistry and a potential scaffold in drug discovery, rigorous verification of its identity, purity, and structure is paramount. This guide is designed for researchers, analytical scientists, and quality control professionals, offering a multi-technique approach that leverages spectroscopic and chromatographic methods. The protocols herein are presented not merely as procedural steps but are grounded in the fundamental principles of each technique, explaining the causality behind experimental choices to ensure robust and reliable results.

Introduction and Physicochemical Profile

This compound is a benzamide derivative characterized by a nitro group on the aromatic ring and an N-propyl substituent on the amide nitrogen. This substitution pattern makes it a versatile building block, for instance, in the synthesis of corresponding 4-amino-N-substituted amines via catalytic hydrogenation. Accurate characterization is the bedrock of its use in further synthetic steps or biological screening, ensuring that downstream results are not compromised by impurities or misidentification.

A foundational understanding begins with its key physicochemical properties, which inform solvent selection, storage conditions, and the choice of analytical techniques.

| Property | Value | Source(s) |

| Chemical Structure |  | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [2][3][4] |

| Molecular Weight | 208.21 g/mol | [4][5] |

| CAS Number | 2585-24-2 | [2][4] |

| Appearance | Solid form | |

| Melting Point | 100-103 °C (decomposes) | |

| Solubility Profile | Due to the presence of both polar (nitro, amide) and non-polar (aromatic ring, propyl chain) moieties, solubility is expected to be moderate to high in common organic solvents like methanol, acetonitrile, dichloromethane, and ethyl acetate, with limited solubility in aqueous solutions.[6] | N/A |

Analytical Characterization Workflow

A multi-faceted analytical approach is essential for a complete and unambiguous characterization. Each technique provides a unique piece of the puzzle, from atomic connectivity to purity and molecular mass. The relationship between these techniques and the information they provide is illustrated below.

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of structural analysis, providing direct evidence of the molecule's architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR confirms the presence and connectivity of the propyl chain and the substitution pattern of the aromatic ring, while ¹³C NMR accounts for every unique carbon environment.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The choice of CDCl₃ is based on its ability to dissolve many non-polar to moderately polar organic compounds.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Parameters: Use a standard pulse program with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

-

Data Interpretation: The presence of a nitro group, which is strongly electron-withdrawing, will deshield the aromatic protons, shifting them downfield. Based on analogous structures like N-propylbenzamide[7], the following regions are anticipated:

-

δ 8.0-8.4 ppm: Aromatic protons ortho and meta to the nitro group.

-

δ ~6.5-7.5 ppm: Amide proton (-NH-), which may be a broad singlet.

-

δ ~3.4 ppm: Methylene protons adjacent to the amide nitrogen (-NH-CH₂ -).

-

δ ~1.7 ppm: Methylene protons of the propyl chain (-CH₂-CH₂ -CH₃).

-

δ ~0.9 ppm: Methyl protons of the propyl chain (-CH₂-CH₂-CH₃ ).

-

-

-

¹³C NMR Acquisition:

-

Parameters: Use a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., >512) are typically required due to the lower natural abundance of ¹³C.

-

Data Interpretation: Expect distinct signals for the carbonyl carbon, aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the three unique carbons of the propyl chain. Spectral data for this compound is available in public databases like PubChem for comparison.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint." For this molecule, the most characteristic signals will arise from the amide and nitro groups.

Protocol: FTIR-ATR Analysis

-

Sample Preparation: Place a small, representative amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.

-

Data Interpretation: The key is to identify the characteristic vibrational bands. Aromatic nitro compounds exhibit two distinct, strong N-O stretching bands.[8][9]

-

~3300 cm⁻¹: N-H stretching (secondary amide).

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the propyl group.

-

~1640 cm⁻¹: C=O stretching (Amide I band).

-

~1550-1475 cm⁻¹: Asymmetric N-O stretching of the nitro group.[9] This may overlap with the Amide II band.

-

~1360-1290 cm⁻¹: Symmetric N-O stretching of the nitro group.[9]

-

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The presence of the nitrobenzene chromophore results in a characteristic absorption maximum (λmax) at a longer wavelength compared to unsubstituted benzene.[10] This technique is particularly useful for quantitative analysis (e.g., in HPLC detection).

Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a stock solution of the compound (~1 mg/mL) in a UV-transparent solvent such as methanol or acetonitrile. Dilute this stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 AU.

-

Acquisition: Scan the sample from 200 to 400 nm in a quartz cuvette, using the pure solvent as a blank.

-

Data Interpretation: Identify the λmax. For aromatic nitro compounds, this is typically observed above 250 nm, reflecting the extended conjugation.[10] This value is critical for setting the detection wavelength in HPLC analysis to achieve maximum sensitivity.

Chromatographic Methods for Purity and Identity

Chromatography separates the target compound from impurities, allowing for both qualitative identification and quantitative assessment of purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds. The method separates compounds based on their hydrophobicity. Its robustness and reproducibility make it essential for quality control in drug development.

Protocol: Purity Determination by Reverse-Phase HPLC

-

Trustworthiness: This protocol is designed as a self-validating system. A sharp, symmetrical peak for the main component and good resolution from any impurity peaks are indicators of a well-developed method.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a mass spectrometry-compatible modifier that protonates silanols, improving peak shape.[11] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |

| Gradient | 30% B to 95% B over 15 min | A gradient ensures elution of both polar and non-polar impurities while keeping the main peak sharp. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at λmax (determined by UV-Vis) or 254 nm | Detection at λmax provides maximum sensitivity. 254 nm is a good general wavelength for aromatic compounds.[12] |

| Injection Vol. | 5 µL | A small volume minimizes band broadening. |

| Sample Prep. | Dissolve ~1 mg/mL in mobile phase B or methanol. | Ensures sample is fully dissolved and compatible with the mobile phase. |

-

Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. It provides two dimensions of information: the retention time (a chromatographic property) and the mass spectrum (a structural property). It is excellent for identifying residual solvents or volatile synthetic byproducts. Several benzamide derivatives have been successfully analyzed using this technique.[13][14]

Protocol: Identification and Volatile Impurity Profiling

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation & Conditions:

-

GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm. This column is suitable for a wide range of semi-polar compounds.[14]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This program allows for the separation of compounds with varying boiling points.[13]

-

Inlet: Split mode (e.g., 50:1 split ratio) at 250 °C.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Detector: Scan mode from m/z 40 to 400.

-

-

Data Interpretation:

-

Confirm the retention time of the main peak against a reference standard if available.

-

Analyze the mass spectrum of the main peak. The molecular ion (M⁺) should be observed at m/z 208 .

-

Identify key fragment ions resulting from the cleavage of the propyl group, the amide bond, or loss of the nitro group.

-

Search any impurity peaks against the NIST mass spectral library for tentative identification.

-

Overall Analytical Workflow

The logical flow for characterizing a new batch of this compound should be systematic to ensure all quality attributes are assessed efficiently.

References

- 1. This compound | C10H12N2O3 | CID 314664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. calpaclab.com [calpaclab.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. mac-mod.com [mac-mod.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Application Notes & Protocols for the Safe Handling of 4-Nitro-N-propylbenzamide

Abstract